Descyclopropyl Abacavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Environmental Fate of Abacavir

- Transformation by Advanced Oxidation Processes (AOPs): Studies investigate how AOPs, like UV/TiO2 or UV/Fe2+/H2O2, can eliminate Abacavir in wastewater and leachate. DCA is one of the main transformation products formed during this process. Researchers are interested in optimizing AOPs to efficiently remove Abacavir from these environments, while monitoring the formation and potential environmental impact of DCA [1].

Source

[1] AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products MDPI:

Potential Toxicity of DCA

- In Silico Assessment: Due to the limited availability of DCA, computational methods are used to predict its potential toxicity. In one study, software like ECOSAR was employed to assess the toxicity of DCA formed during Abacavir degradation by AOPs. The results suggest that only hydroxylation of DCA might play a detoxifying role [1].

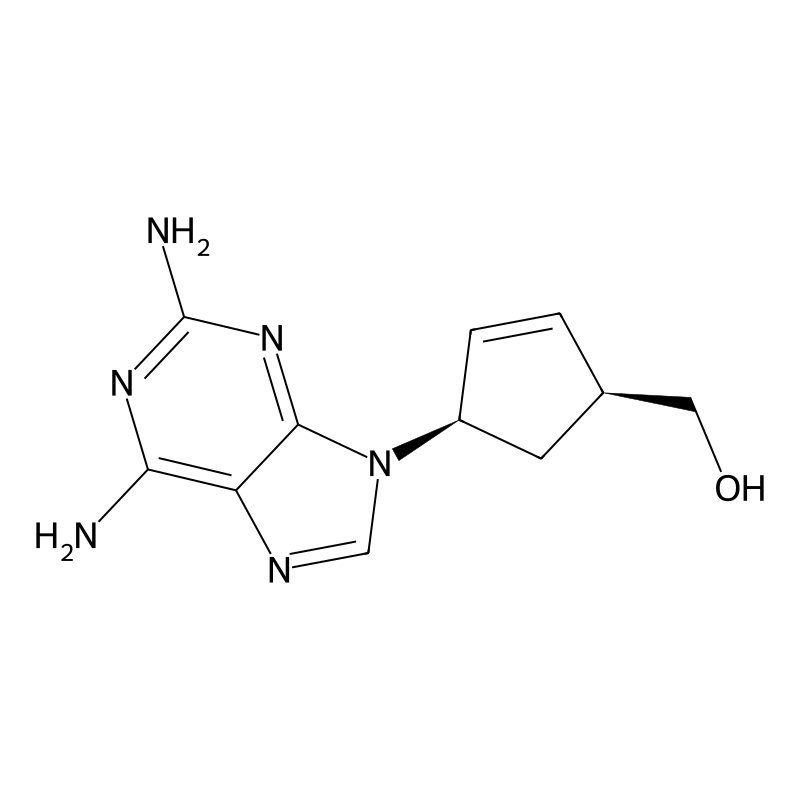

Descyclopropyl Abacavir is a significant transformation product of the antiviral drug Abacavir, which is primarily used in the treatment of Human Immunodeficiency Virus (HIV). The compound is characterized by the removal of the cyclopropyl group from the Abacavir structure, resulting in a chemical formula of C₁₁H₁₄N₆O. This modification alters its chemical properties and biological activity compared to its parent compound.

Since DCA is not an intended therapeutic agent, there's no reported data on its mechanism of action within biological systems.

Limited information exists on the specific safety profile of DCA. However, as an impurity, its presence in Abacavir needs to be minimized to avoid potential adverse effects [].

Further Research Needed

More research is warranted to fully understand the:

- Formation pathways of DCA during Abacavir synthesis.

- Detailed decomposition mechanisms of DCA.

- Specific physical and chemical properties of DCA.

- Potential biological effects and safety profile of DCA.

- Photocatalytic Degradation: Under ultraviolet light in the presence of titanium dioxide, Abacavir undergoes rapid degradation, leading to the formation of Descyclopropyl Abacavir as a major transformation product. The cyclopropyl ring is a primary site for reaction, where one-electron oxidation initiates the formation of radicals that subsequently lead to the detachment of this group .

- Advanced Oxidation Processes: Techniques such as photo-Fenton reactions have also been shown to facilitate the transformation of Abacavir into Descyclopropyl Abacavir. These processes utilize hydroxyl radicals to oxidize the compound, promoting the opening or detachment of the cyclopropyl moiety .

Descyclopropyl Abacavir retains some biological activity but differs significantly from its parent compound. While Abacavir functions as an inhibitor of HIV reverse transcriptase, Descyclopropyl Abacavir's antiviral efficacy and pharmacological profile are less well-studied. Preliminary studies suggest it may exhibit reduced antiviral activity compared to Abacavir, but further research is needed to fully understand its impact on HIV treatment and resistance mechanisms .

The synthesis of Descyclopropyl Abacavir can occur through several methods:

- Photocatalytic Methods: Utilizing titanium dioxide under UV irradiation allows for efficient conversion from Abacavir to Descyclopropyl Abacavir. This method emphasizes environmental sustainability and efficiency in pharmaceutical degradation processes .

- Chemical Oxidation: Employing strong oxidizing agents in controlled conditions can also yield Descyclopropyl Abacavir from Abacavir, although this method may be less favorable due to potential side reactions and by-products.

Descyclopropyl Abacavir primarily serves as an intermediate in environmental studies focused on pharmaceutical degradation and wastewater treatment. Its formation during the degradation of Abacavir highlights concerns regarding pharmaceutical pollutants in aquatic environments. Understanding its behavior can help in assessing environmental impacts and developing strategies for wastewater treatment .

Descyclopropyl Abacavir shares structural similarities with several other compounds derived from antiviral agents. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Abacavir | C₁₁H₁₃N₅O | Contains a cyclopropyl group; potent HIV reverse transcriptase inhibitor. |

| Carboxy-Abacavir | C₁₁H₁₄N₆O₂ | Features a carboxylic acid group; formed through further oxidation of Abacavir. |

| Descyclopropyl-Abacavir | C₁₁H₁₄N₆O | Lacks cyclopropyl group; formed during photocatalytic degradation. |

| Acyclovir | C₈H₁₃N₅O₃ | A nucleoside analogue with a different mechanism targeting herpes viruses. |

Descyclopropyl Abacavir's uniqueness lies in its formation as a transformation product under specific environmental conditions, which differentiates it from other compounds that retain their original structure or have undergone different modifications.

Descyclopropyl abacavir, chemically known as [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol, is a significant process-related impurity that emerges during the industrial synthesis of abacavir [1] [2]. This compound has a molecular formula of C11H14N6O and a molecular weight of 246.27 g/mol [3]. The structure notably lacks the cyclopropyl group present in the parent compound abacavir, which accounts for its name and altered chemical properties [4].

In pharmaceutical manufacturing, descyclopropyl abacavir is classified as Abacavir EP Impurity C or Abacavir USP Related Compound A, highlighting its regulatory significance in quality control processes [5]. The formation of this impurity is intrinsically linked to the synthetic pathways employed in abacavir production [6].

Formation During Cyclopropylamine Addition

The industrial synthesis of abacavir typically involves a key step where cyclopropylamine is introduced to a chloropurine intermediate [7]. During this reaction, incomplete cyclopropylamine addition or premature cyclopropyl group cleavage can lead to the formation of descyclopropyl abacavir [8]. The reaction conditions, particularly temperature and reaction time, significantly influence the formation rate of this impurity [9].

A typical industrial synthesis pathway involves the reaction of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ylmethanol hydrochloride with cyclopropylamine in ethanol under reflux conditions [10]. If the reaction parameters are not precisely controlled, side reactions can occur that result in the formation of descyclopropyl abacavir [11].

Purification Challenges

The structural similarity between descyclopropyl abacavir and abacavir presents significant purification challenges in industrial settings [12]. Conventional purification techniques such as recrystallization may not completely eliminate this impurity, necessitating more sophisticated approaches [13]. The following table outlines the physical properties that influence purification strategies:

| Property | Descyclopropyl Abacavir | Abacavir | Implication for Purification |

|---|---|---|---|

| Molecular Weight | 246.27 g/mol | 286.33 g/mol | Differential filtration potential [3] |

| Solubility Profile | Higher in polar solvents | Moderate in polar solvents | Selective solvent extraction possible [4] |

| Crystalline Form | Needle-shaped crystals | Plate-type crystals | Differential crystallization techniques [14] |

Industrial manufacturers employ various analytical techniques to monitor and control the levels of descyclopropyl abacavir during production . High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly used for quantitative determination of this impurity in bulk drug substances [6].

Degradation Mechanisms in Pharmaceutical Formulations

Descyclopropyl abacavir can form not only during the synthesis of abacavir but also as a degradation product in pharmaceutical formulations under various storage and stress conditions [16]. Understanding these degradation pathways is crucial for developing stable pharmaceutical products and establishing appropriate shelf-life parameters [17].

Hydrolytic Degradation

In pharmaceutical formulations, abacavir can undergo hydrolytic degradation under acidic conditions, leading to the formation of descyclopropyl abacavir [18]. This degradation pathway involves the protonation of the cyclopropylamine moiety, which weakens the carbon-nitrogen bond and facilitates cyclopropyl ring cleavage [19]. Studies have shown that the rate of this degradation is pH-dependent, with accelerated formation of descyclopropyl abacavir observed at lower pH values [6].

The hydrolytic degradation follows first-order kinetics, with the rate constant increasing with temperature according to the Arrhenius equation [20]. This relationship allows manufacturers to predict the formation of descyclopropyl abacavir under various storage conditions and formulation pH values [21].

Oxidative Degradation

Oxidative stress represents another significant pathway for the formation of descyclopropyl abacavir in pharmaceutical formulations [22]. The cyclopropyl ring in abacavir is particularly susceptible to oxidative attack, which can lead to ring opening and subsequent formation of descyclopropyl abacavir [6].

This oxidative degradation can be catalyzed by trace metal ions present in excipients or container components [23]. Common pharmaceutical excipients such as magnesium stearate, talc, and dicalcium phosphate may contain metal ions that can accelerate this degradation pathway [25]. Additionally, peroxides that may be present in certain excipients like crospovidone can directly participate in oxidative reactions leading to cyclopropyl ring cleavage [25].

Stability-Indicating Methods

To monitor the formation of descyclopropyl abacavir during stability studies, pharmaceutical manufacturers employ stability-indicating analytical methods [16]. These methods must be capable of separating and quantifying descyclopropyl abacavir from abacavir and other potential degradation products [6].

Ultra-high-performance liquid chromatography (UHPLC) methods have been developed specifically for this purpose, utilizing C8 columns with gradient elution to achieve optimal separation [16]. The following table summarizes key parameters of a validated stability-indicating method:

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm | Optimal separation of descyclopropyl abacavir [16] |

| Mobile Phase | Gradient of 0.10% v/v o-phosphoric acid in water and methanol | Improved peak shape and resolution [16] |

| Flow Rate | 0.40 mL/min | Balance between resolution and analysis time [16] |

| Detection | Photodiode array detector at 254 nm | Sensitive detection of purine-based structures [6] |

| Run Time | 6.0 minutes | Efficient analysis for routine testing [16] |

These methods enable pharmaceutical manufacturers to establish appropriate shelf-life specifications and storage conditions that minimize the formation of descyclopropyl abacavir during the product lifecycle [17].

Photocatalytic Transformation Pathways in Advanced Oxidation Processes

The environmental fate of pharmaceuticals, including abacavir, has become an area of increasing concern [7]. Advanced oxidation processes (AOPs) represent promising technologies for removing pharmaceutical residues from wastewater [24]. During these processes, abacavir undergoes various transformations, with descyclopropyl abacavir emerging as a major transformation product [7].

Mechanism of Cyclopropyl Ring Cleavage

The formation of descyclopropyl abacavir during photocatalytic processes primarily involves the cleavage of the cyclopropyl ring in abacavir [7]. This transformation is initiated by a one-electron oxidation of the cyclopropylamine moiety, leading to the formation of a cyclopropylaminium radical cation [7] [17]. This radical cation is highly unstable and undergoes rapid ring opening, ultimately resulting in the formation of descyclopropyl abacavir [7].

The cyclopropyl ring represents a primary site for reaction during photocatalytic processes . The strained nature of this three-membered ring makes it particularly susceptible to oxidative attack by reactive species generated during advanced oxidation processes [17]. The mechanism involves the following key steps:

- Generation of reactive oxygen species (hydroxyl radicals, superoxide radicals) through photocatalytic processes [24]

- One-electron oxidation of the cyclopropylamine moiety by these reactive species [7]

- Formation of an unstable cyclopropylaminium radical cation [7]

- Ring opening due to the relief of ring strain [23]

- Further reactions leading to the stable descyclopropyl abacavir structure [7]

This mechanism is supported by studies using selective deuterium labeling, which have demonstrated that ring opening occurs exclusively via distal carbon-carbon bond cleavage [23].

Influence of Different Advanced Oxidation Processes

Various advanced oxidation processes exhibit different efficiencies in transforming abacavir to descyclopropyl abacavir [7]. Studies have compared several AOPs, including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O8^2−, UV/Fe^2+/H2O2, and UV/Fe^2+/S2O8^2− [9].

Heterogeneous photocatalysis using TiO2 has been found particularly effective, achieving complete transformation of abacavir within minutes [7]. The following table compares the efficiency of different AOPs in generating descyclopropyl abacavir:

| Advanced Oxidation Process | Time for Maximum Descyclopropyl Abacavir Formation | Complete Disappearance of Descyclopropyl Abacavir |

|---|---|---|

| UV/TiO2 (100 mg/L) | 5 minutes | 30 minutes [7] |

| UV/TiO2 (10 mg/L) | 30 minutes | 180 minutes [7] |

| UV/Fe^2+/H2O2 | 15 minutes | 60 minutes [7] |

| UV/MOF/S2O8^2− | 20 minutes | 90 minutes [7] |

| UV/MOF/H2O2 | 25 minutes | 120 minutes [7] |

The data indicates that heterogeneous photocatalysis with TiO2 at higher concentrations (100 mg/L) achieves the most rapid formation and subsequent degradation of descyclopropyl abacavir [7]. This process demonstrates superior efficiency compared to other AOPs, making it potentially valuable for wastewater treatment applications [9].

Environmental Factors Affecting Transformation

The transformation of abacavir to descyclopropyl abacavir through photocatalytic processes is influenced by various environmental factors [7]. The composition of the water matrix plays a significant role, with organic matter and inorganic constituents potentially retarding the transformation process [9].

Studies conducted in different water matrices, including ultrapure water, wastewater effluent, and leachate, have demonstrated that the presence of organic matter can significantly reduce the rate of descyclopropyl abacavir formation [7]. This reduction is attributed to the scavenging of reactive oxygen species by organic compounds present in complex water matrices [24].

Additionally, pH has been identified as a critical parameter affecting the transformation kinetics [7]. At lower pH values, the protonation of abacavir can alter its reactivity toward photocatalytic processes, influencing the rate of descyclopropyl abacavir formation [9]. Temperature also affects the transformation rate, with higher temperatures generally accelerating the formation of descyclopropyl abacavir through enhanced reaction kinetics [24].

Chromatographic Separation Techniques (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the fundamental analytical methodologies for the separation and quantification of Descyclopropyl Abacavir in pharmaceutical matrices. These chromatographic techniques provide exceptional resolution and sensitivity for the characterization of this nucleoside analogue compound [1] [2] [3].

The chromatographic separation of Descyclopropyl Abacavir has been extensively optimized using various column chemistries and mobile phase compositions. The Inertsil ODS-3V column (250×4.6 mm, 5 μm particle size) demonstrates superior performance when operated at 50°C with a gradient elution system employing ammonium dihydrogen phosphate and diammonium hydrogen phosphate buffer at pH 3.9 as mobile phase A, combined with methanol as mobile phase B [1]. Under these optimized conditions, Descyclopropyl Abacavir exhibits a retention time of 39.36 minutes with excellent peak symmetry and resolution greater than 3.5 from adjacent impurities.

The Ultra Performance Liquid Chromatography methodology utilizes sub-2-micron particle technology to achieve enhanced separation efficiency and reduced analysis time. The Inspire column (50×2.1 mm, 1.8 μm) operated with phosphate buffer (pH 6) and acetonitrile mobile phase system at a flow rate of 0.3 mL/min provides rapid and precise quantification capabilities [3]. This ultra-high pressure system delivers superior chromatographic performance with improved peak capacity and enhanced sensitivity for trace-level impurity detection.

The gradient elution program for High Performance Liquid Chromatography analysis employs a sophisticated multi-step gradient profile optimized for the separation of Descyclopropyl Abacavir from structurally related compounds. The initial mobile phase composition of 97% aqueous buffer and 3% methanol is maintained for 15 minutes, followed by a linear gradient to 40% methanol over 55 minutes, culminating in a final composition of 60% methanol for 10 minutes [1]. This extended gradient profile ensures complete separation of all potential impurities and degradation products.

Ultra Performance Liquid Chromatography systems demonstrate exceptional analytical performance with detection wavelengths optimized at 242 nanometers for maximum sensitivity [3]. The enhanced chromatographic efficiency achieved through sub-2-micron particle columns results in superior peak resolution, reduced band broadening, and improved signal-to-noise ratios compared to conventional High Performance Liquid Chromatography methods.

| System | Column | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|---|---|

| HPLC/UV-VIS | Inertsil ODS-3V 250×4.6mm, 5μm | Ammonium dihydrogen phosphate/Diammonium hydrogen phosphate (pH 3.9) | Methanol | 1.0 | 50 | 270 | 39.36 | [1] |

| HPLC/UV-VIS | Symmetry Premsil C18 250×4.6mm, 5μm | Water with 0.05% orthophosphoric acid (pH 3) | Methanol | 1.0 | Not specified | 245 | Not specified | [2] [4] |

| UPLC/UV-VIS | Inspire 50×2.1mm, 1.8μm | Phosphate buffer (pH 6) | Acetonitrile | 0.3 | Not specified | 242 | Not specified | [3] |

| LC-MS | C18 150×4.6mm, 3.5μm | Water with 0.1% formic acid | Methanol | 0.4 | 40 | MS detection | 4.79 | [5] [6] |

| LC-HRMS | Thermo Hypersil GOLD C18 aQ 50×2.1mm, 1.9μm | Water with 0.1% formic acid | Methanol with 0.1% formic acid | Not specified | Not specified | MS detection | 4.79 | [5] [6] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Descyclopropyl Abacavir provides definitive structural characterization through the examination of specific fragmentation pathways and molecular ion patterns. The electrospray ionization mass spectrometry technique operating in positive ionization mode generates characteristic fragmentation patterns that serve as fingerprints for compound identification and purity assessment [5] [6].

The molecular ion peak [M+H]+ appears at m/z 247.1296, corresponding to the protonated molecular ion of Descyclopropyl Abacavir with the elemental composition C11H15N6O+ [5]. The high-resolution mass spectrometry analysis demonstrates exceptional mass accuracy with a delta value of -2.340 parts per million, confirming the precise molecular formula determination. The ring and double bond equivalent value of 7.5 is consistent with the purine heterocyclic structure containing multiple nitrogen atoms and unsaturated bonds.

The fragmentation pattern reveals characteristic loss of functional groups and ring cleavage processes. The base peak fragment at m/z 151.0724 corresponds to [C5H7N6]+ and represents the purine moiety after cleavage of the cyclopentene substituent [5]. This fragmentation pathway indicates the preferential retention of the nitrogen-rich heterocyclic core structure during mass spectrometric analysis.

Secondary fragmentation produces the ion at m/z 134.0459 [C5H4N5]+, resulting from the loss of additional amino functionality from the purine ring system [5]. The fragment at m/z 109.0511 [C4H5N4]+ represents further degradation of the purine structure with loss of carbon and nitrogen atoms. Lower mass fragments at m/z 107.0354 [C4H3N4]+ and m/z 92.0247 [C4H2N3]+ demonstrate progressive fragmentation of the heterocyclic ring system.

The characteristic fragment at m/z 79.0548 [C6H7]+ likely originates from the cyclopentene ring system and represents the hydrocarbon portion of the molecule after cleavage from the purine base [5]. This fragmentation pattern is consistent with the known structural features of Descyclopropyl Abacavir and provides diagnostic information for compound identification.

High-resolution mass spectrometry employing an Orbitrap mass analyzer achieves mass resolution settings of 70,000 full width at half maximum in full-scan mode and 17,500 full width at half maximum in data-dependent fragmentation mode [5]. Stepped collision energies of 20, 30, and 45 electron volts are utilized to generate comprehensive fragmentation spectra for structural elucidation purposes.

| Fragment Ion | Theoretical m/z | Experimental m/z | Delta (ppm) | RDBE | Elemental Composition |

|---|---|---|---|---|---|

| [M+H]+ | 247.1302 | 247.1296 | -2.340 | 7.5 | C11H15N6O+ |

| [C5H7N6]+ | 151.0727 | 151.0724 | -1.859 | 5.5 | C5H7N6+ |

| [C5H4N5]+ | 134.0461 | 134.0459 | -1.878 | 6.5 | C5H4N5+ |

| [C4H5N4]+ | 109.0509 | 109.0511 | 1.259 | 4.5 | C4H5N4+ |

| [C4H3N4]+ | 107.0352 | 107.0354 | -1.657 | 5.5 | C4H3N4+ |

| [C4H2N3]+ | 92.0243 | 92.0247 | 4.700 | 5.5 | C4H2N3+ |

| [C6H7]+ | 79.0542 | 79.0548 | 6.745 | 3.5 | C6H7+ |

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization technique for Descyclopropyl Abacavir, providing detailed information regarding the molecular framework, stereochemistry, and conformational properties of this nucleoside analogue [7]. The proton Nuclear Magnetic Resonance analysis conducted in deuterated dimethyl sulfoxide solvent system delivers comprehensive spectral data for structural confirmation and purity assessment.

The one-dimensional proton Nuclear Magnetic Resonance spectrum of Descyclopropyl Abacavir exhibits characteristic resonance patterns consistent with the (1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol structure [7]. The purine aromatic proton appears as a distinctive singlet in the downfield region, while the cyclopentene ring protons generate a complex multipicity pattern reflecting the rigid bicyclic framework and stereochemical constraints.

The hydroxymethyl substituent produces characteristic resonance signals with chemical shifts and coupling patterns diagnostic for the primary alcohol functionality [7]. The amino groups attached to the purine ring system contribute to the overall spectral complexity through rapid exchange processes and potential hydrogen bonding interactions with the solvent molecules.

Deuterated dimethyl sulfoxide serves as the optimal solvent system for Nuclear Magnetic Resonance analysis due to its exceptional solubilizing properties for polar organic compounds and minimal interference with compound resonances [7]. The elevated temperature conditions sometimes required for complete dissolution do not significantly impact the spectral quality or structural interpretation capabilities.

The Nuclear Magnetic Resonance spectral data demonstrates complete conformity with the proposed molecular structure, confirming the identity and structural integrity of the Descyclopropyl Abacavir reference standard [7]. The spectral characteristics serve as definitive criteria for batch-to-batch consistency evaluation and quality control assessment of pharmaceutical reference materials.

Mass spectrometry analysis conducted in parallel with Nuclear Magnetic Resonance spectroscopy provides complementary structural information and molecular weight confirmation [7]. The combined analytical approach ensures comprehensive characterization of the compound identity, purity, and structural features essential for pharmaceutical quality control applications.

| Parameter | Specification | Analytical Method | Reference Standard |

|---|---|---|---|

| Solvent System | DMSO-d6 | 1H NMR Spectroscopy | USP/EP Compliant |

| Identification Method | 1H NMR and MS conforming to structure | Combined NMR/MS Analysis | Pharmacopeial Standards |

| Purity Determination | 97% (Certificate of Analysis) | Chromatographic Analysis | TLC/HPLC Methods |

| Melting Point Range | 177-179°C | Melting Point Apparatus | Pharmacopeial Methods |

| Appearance | Pale Yellow Solid | Visual Inspection | Pharmacopeial Standards |

| Solubility Profile | DMSO (slightly), Methanol (slightly, heated) | Solubility Testing | Standard Protocols |

| Storage Conditions | -20°C long term storage | Stability Studies | ICH Guidelines |

| Stability Assessment | Stable for shipping at room temperature | Stress Testing | Regulatory Guidelines |

Regulatory-Compliant Impurity Quantification Protocols

The regulatory-compliant impurity quantification protocols for Descyclopropyl Abacavir adhere to International Conference on Harmonisation guidelines and pharmacopeial requirements for pharmaceutical impurity analysis [1] [8] [9]. These comprehensive validation protocols ensure accurate and precise quantification of Descyclopropyl Abacavir as a process-related impurity in abacavir drug substance and pharmaceutical formulations.

System precision evaluation demonstrates exceptional reproducibility with relative standard deviation values of 0.87% for peak area measurements across six consecutive injections [1]. The chromatographic system exhibits superior performance characteristics with tailing factor values of 1.10 and column efficiency exceeding 245,000 theoretical plates, ensuring optimal peak shape and resolution for quantitative analysis.

Linearity assessment establishes excellent correlation between analyte concentration and detector response across the range from quantification limit to 160% of target analyte concentration [1]. The correlation coefficient of 0.9980 demonstrates outstanding linear relationship, while the relative response factor of 0.719 provides accurate quantification relative to the primary drug substance peaks.

Detection and quantification limits of 0.0103 μg/mL and 0.0309 μg/mL, respectively, demonstrate exceptional sensitivity for trace-level impurity detection [1]. These analytical capabilities exceed regulatory requirements for impurity quantification at specification levels typically ranging from 0.1% to 0.3% of the active pharmaceutical ingredient concentration.

Accuracy validation demonstrates mean recovery values ranging from 94.3% to 103.8% across multiple concentration levels, confirming the reliability of quantitative measurements [1]. The intermediate precision studies conducted using different instruments and column lots yield relative standard deviation values below 2.0%, establishing method robustness and transferability.

Relative retention time specifications establish Descyclopropyl Abacavir elution at approximately 0.6 relative to abacavir, ensuring adequate chromatographic separation from the parent compound [10]. Resolution factors greater than 3.5 between adjacent peaks guarantee baseline separation and eliminate potential interference from co-eluting substances.

Forced degradation studies demonstrate the stability-indicating nature of the analytical method, with complete separation of Descyclopropyl Abacavir from degradation products generated under acidic, basic, oxidative, photolytic, and thermal stress conditions [1]. Peak purity assessment using photodiode array detection confirms the homogeneity of analyte peaks in all stress samples.

Solution stability protocols establish storage conditions and time limits for analytical solutions to ensure measurement accuracy [1]. Standard solutions demonstrate stability for up to four weeks when stored at 2-8°C, while sample solutions maintain integrity for 72 hours under refrigerated conditions.

| Validation Parameter | Specification | Acceptance Criteria | Matrix | Reference |

|---|---|---|---|---|

| System Precision (%RSD) | 0.87 | ≤2.0% | Pharmaceutical dosage forms | [1] |

| Linearity (r²) | 0.9980 | ≥0.990 | Standard solutions | [1] |

| Detection Limit (μg/mL) | 0.0103 | S/N ≥3 | Diluted standards | [1] |

| Quantification Limit (μg/mL) | 0.0309 | S/N ≥10 | Diluted standards | [1] |

| Accuracy Recovery Range (%) | 94.3-103.8 | 90-110% | Spiked samples | [1] |

| Relative Retention Time | 0.6 (relative to abacavir) | 0.5-1.5 | Chromatographic system | [10] |

| Resolution Factor | >3.5 | ≥1.5 | Chromatographic system | [1] |

| Tailing Factor | 1.10 | 0.8-2.0 | Chromatographic system | [1] |

| Column Efficiency (plates) | 245,422 | ≥2000 | Chromatographic system | [1] |